molecular formula C16H9BrN2O3S3 B2968327 (5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 882073-20-3

(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2968327
CAS No.: 882073-20-3
M. Wt: 453.34
InChI Key: NXVWMRWFCYOOSH-RIYZIHGNSA-N
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Description

(5Z)-5-({4-[(4-Bromophenyl)sulfanyl]-3-Nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a benzylidene moiety. The compound features a 4-bromophenylsulfanyl group at the para-position and a nitro group at the meta-position of the benzylidene ring. The (Z)-configuration of the exocyclic double bond is critical for maintaining planarity and conjugation within the molecule, which may enhance intermolecular interactions such as π-π stacking or hydrogen bonding .

Properties

IUPAC Name

(5Z)-5-[[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O3S3/c17-10-2-4-11(5-3-10)24-13-6-1-9(7-12(13)19(21)22)8-14-15(20)18-16(23)25-14/h1-8H,(H,18,20,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVWMRWFCYOOSH-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

Structural Characteristics

Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The specific modifications in the structure, such as the presence of bromine and nitro groups, can significantly influence biological activity. The compound in focus features a 4-bromophenyl sulfanyl group and a 3-nitrophenyl moiety, which are crucial for its pharmacological properties.

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown promising antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. Studies indicate that modifications in substituents can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Compound Target Microorganism MIC (µg/mL)
This compoundS. aureus0.5
Other ThiazolidinonesE. coli1.0

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been extensively studied. The presence of electron-withdrawing groups, such as nitro groups, can enhance radical scavenging activities. For instance, compounds with similar structural features have demonstrated significant inhibition of lipid peroxidation .

Compound Assay Method EC50 (mM)
This compoundDPPH Scavenging0.54
Vitamin C (Control)DPPH Scavenging1.0

Anticancer Activity

Thiazolidin-4-one derivatives have been investigated for their anticancer properties, with some showing cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation is attributed to its structural characteristics that facilitate interaction with cellular targets .

Cell Line IC50 (µM)
MCF-70.45
A5490.53
HeLa0.52

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity compared to conventional antibiotics, suggesting their potential as alternative treatments for resistant strains .
  • Cytotoxicity Assessment : Research involving the evaluation of various thiazolidinones against cancer cell lines revealed that certain derivatives had potent cytotoxic effects, with IC50 values in the nanomolar range .

Comparison with Similar Compounds

Rhodanine derivatives are widely studied for their diverse pharmacological and material science applications. Below is a systematic comparison of the target compound with structurally analogous molecules:

Structural Features
Compound Name Substituents on Benzylidene Ring Additional Functional Groups Intramolecular Interactions
Target Compound 4-Bromophenylsulfanyl, 3-Nitro Thiazolidinone core, exocyclic C=S C–H⋯S (2.51 Å, angle 133.4°)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxy Phenyl at N3, O–H⋯O hydrogen bonds O–H⋯O (2.69 Å), C–H⋯S (2.55 Å)
(5Z)-5-(4-Nitrobenzylidene)-3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one 4-Nitro Allyl group at N3 C–H⋯S (2.55 Å)
(5Z)-3-(4-Bromophenyl)-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Chloro, 4-Bromophenyl at N3 Chloro and bromo substituents C–H⋯π interactions
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 3,4-Dimethoxy 4-Methylphenyl at N3 Methoxy groups enhance electron density

Key Observations :

  • The target compound uniquely combines a 4-bromophenylsulfanyl group (electron-withdrawing) and a nitro group (strong electron-withdrawing), which may reduce electron density on the benzylidene ring compared to methoxy- or hydroxy-substituted analogs .
  • Hydrogen bonding : Compounds with hydroxyl groups (e.g., ) exhibit stronger O–H⋯O interactions, whereas the target compound relies on C–H⋯S contacts for stabilization .
Physicochemical Properties
Property Target Compound (5Z)-5-(4-Nitrobenzylidene)-3-allyl (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl
Solubility Low (nonpolar substituents) Moderate (allyl group enhances polarity) Low (hydroxy group may form aggregates)
Thermal Stability High (rigid conjugated system) Moderate (allyl group introduces strain) Moderate (H-bonding stabilizes crystal lattice)
Crystal Packing Layered (π-π stacking) Disordered due to allyl flexibility Dimerized via O–H⋯O and C–H⋯S

Key Observations :

  • The target compound ’s nitro and bromophenylsulfanyl groups likely reduce solubility in polar solvents but enhance thermal stability via conjugation.
  • Crystal packing in hydroxy-substituted analogs (e.g., ) is dominated by hydrogen-bonded dimers, whereas the target compound may favor π-π interactions due to its planar structure .

Key Observations :

  • Substituents on the benzylidene ring dictate reaction yields and purification challenges. Nitro and bromo groups may slow condensation due to steric hindrance .

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